3-Bromo-5-hydroxy-N-methylbenzamide
Overview
Description
3-Bromo-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydroxy-N-methylbenzamide typically involves the bromination of 5-hydroxy-N-methylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-Bromo-5-oxo-N-methylbenzamide.
Reduction: 5-Hydroxy-N-methylbenzamide.
Substitution: 3-Substituted-5-hydroxy-N-methylbenzamide derivatives.
Scientific Research Applications
3-Bromo-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-N-methylbenzamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
5-Hydroxy-N-methylbenzamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
3-Bromo-N-methylbenzamide: Lacks the hydroxyl group, which may alter its hydrogen bonding capabilities and overall polarity.
Uniqueness
3-Bromo-5-hydroxy-N-methylbenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, along with an N-methyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
3-Bromo-5-hydroxy-N-methylbenzamide is an organic compound characterized by its unique structural features, including a bromine atom at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H8BrNO2
- Molecular Weight : 232.06 g/mol
- Structural Features :
- Bromine (Br) at position 3
- Hydroxyl group (OH) at position 5
- Methyl group (N-CH3) attached to nitrogen
Synthesis
The synthesis of this compound typically involves the bromination of 5-hydroxy-N-methylbenzamide using bromine or N-bromosuccinimide (NBS) in suitable solvents like acetic acid or dichloromethane. This process requires careful control of reaction conditions to achieve selective bromination.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Anticancer Activity
Preliminary studies have suggested that compounds similar to this compound possess anticancer activities. The mechanism may involve the disruption of protein-protein interactions critical for tumorigenesis, as seen in other related compounds targeting MYC oncogenes .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial properties.
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Binding : The compound may bind to the active site of target enzymes, inhibiting their function.
- Receptor Interaction : It might also interact with cellular receptors, influencing signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Comparison with Related Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-hydroxybenzamide | Lacks N-methyl group | Reduced solubility and reactivity |
5-Hydroxy-N-methylbenzamide | Lacks bromine | Altered chemical reactivity |
3-Bromo-N-methylbenzamide | Lacks hydroxyl group | Affects hydrogen bonding capabilities |
Properties
IUPAC Name |
3-bromo-5-hydroxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMOZTVTXGUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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